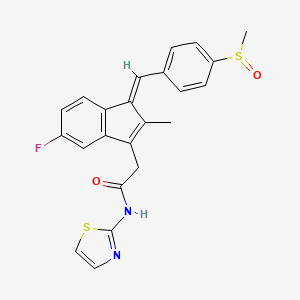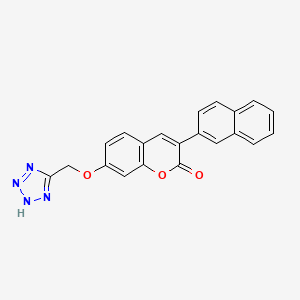![molecular formula C26H21ClN2O4S B11151276 3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11151276.png)
3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The unique structure of this compound, which includes a phenothiazine moiety linked to a benzazepinone core, makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps, starting with the preparation of the phenothiazine derivative The phenothiazine core can be synthesized through the reaction of 2-chloro-10H-phenothiazine with appropriate reagents under controlled conditionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenothiazine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Aplicaciones Científicas De Investigación
3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its pharmacological effects.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including antipsychotic and antiemetic effects.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets, including dopamine and serotonin receptors. By binding to these receptors, it modulates neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The pathways involved include the inhibition of dopamine D2 receptors and serotonin 5-HT2 receptors, which are crucial in regulating mood, behavior, and nausea .
Comparación Con Compuestos Similares
Similar compounds include other phenothiazine derivatives such as chlorpromazine and perphenazine. Compared to these compounds, 3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has a unique structure that may confer distinct pharmacological properties. The presence of the benzazepinone ring and the specific substituents on the phenothiazine core differentiate it from other phenothiazine derivatives .
Propiedades
Fórmula molecular |
C26H21ClN2O4S |
|---|---|
Peso molecular |
493.0 g/mol |
Nombre IUPAC |
3-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C26H21ClN2O4S/c1-32-21-11-16-9-10-28(25(30)13-17(16)12-22(21)33-2)15-26(31)29-19-5-3-4-6-23(19)34-24-8-7-18(27)14-20(24)29/h3-12,14H,13,15H2,1-2H3 |
Clave InChI |
AYNKXSZDOIOYMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B11151196.png)
![2-(4-methylphenoxy)-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11151201.png)
![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11151210.png)
![N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11151215.png)
![N-(octahydro-2H-quinolizin-1-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11151223.png)
![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B11151228.png)
![N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11151229.png)

![N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11151238.png)
![2-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11151242.png)
![3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11151247.png)

![8-benzyl-4,9-dimethyl-3-(4-methylphenyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B11151279.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]butanamide](/img/structure/B11151285.png)
